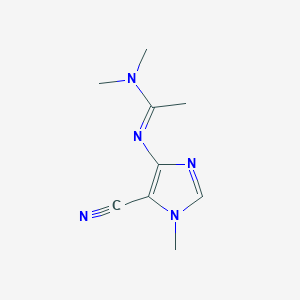

N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide

Description

Properties

IUPAC Name |

N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-7(13(2)3)12-9-8(5-10)14(4)6-11-9/h6H,1-4H3/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMUEQWDXYEFR-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=C(N(C=N1)C)C#N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\C1=C(N(C=N1)C)C#N)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the cyano group and subsequent methylation. The final step involves the formation of the ethanimidamide moiety through a reaction with dimethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The cyano group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The dimethylated ethanimidamide moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylformimidamide

- N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide

Uniqueness

N’-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide stands out due to its specific substitution pattern and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group attached to an imidazole ring , which is known for its diverse biological activities. The presence of the dimethylmethanimidamide moiety further contributes to its chemical properties. The structural formula can be represented as follows:

- IUPAC Name : (Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide

- CAS Number : 155855-86-0

- Molecular Formula : C8H11N5

Biological Activity Overview

Preliminary studies indicate that compounds with imidazole rings often exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential against various bacterial strains.

- Antifungal Properties : Efficacy in inhibiting fungal growth.

- Anticancer Effects : Indications of cytotoxicity against cancer cell lines.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Cyanoimidazole | Imidazole ring with cyano group | Antimicrobial |

| Dimethylimidazolidinone | Saturated imidazole derivative | Anticancer |

| 1-Methylimidazole | Simple imidazole derivative | Antifungal |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

Computational Predictions

Using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, researchers can predict the biological activity of this compound based on its molecular structure. This approach helps in identifying potential therapeutic applications or toxic effects.

Safety and Toxicity

Preliminary toxicity assessments indicate that while many imidazole derivatives are well-tolerated, specific safety evaluations for this compound are necessary. General safety profiles suggest:

- Potential for acute toxicity at high doses.

- Need for careful handling due to possible skin and respiratory irritations.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide?

The synthesis of imidazole-based amidines requires precise control of reaction temperature , solvent polarity , and catalyst selection . For example, polar solvents like ethanol or methanol under reflux conditions are often optimal for heterocyclic ring formation (e.g., oxazole or thiadiazole intermediates) . Monitoring reaction progress via thin-layer chromatography (TLC) and validating product purity using NMR spectroscopy is essential, as minor deviations in reaction time or stoichiometry can lead to byproducts such as unreacted cyanide intermediates or dimerization .

Basic: How can spectroscopic methods distinguish this compound from structurally similar amidines?

Key spectroscopic identifiers include:

- ¹H NMR : The methyl groups on the dimethylamino moiety resonate as a singlet at δ 2.8–3.2 ppm. The cyano group’s electronic effects deshield adjacent protons on the imidazole ring, causing distinct splitting patterns (e.g., a doublet for H-4 imidazole protons near δ 7.2–7.5 ppm) .

- ¹³C NMR : The nitrile carbon (C≡N) appears at ~115–120 ppm, while the amidine carbon (C=N) resonates at 160–165 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the exact mass (e.g., calculated for C₉H₁₄N₆: 218.12 g/mol) and exhibit fragmentation patterns consistent with imidazole ring cleavage .

Advanced: How do electron-withdrawing groups (e.g., cyano) on the imidazole ring influence the compound’s reactivity in biological systems?

The cyano group at position 5 of the imidazole ring enhances electrophilicity at the adjacent C-4 position, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine or lysine). This property is critical for designing inhibitors targeting kinases or oxidoreductases . Comparative studies with non-cyano analogs show a 3–5-fold increase in inhibitory potency against specific cancer cell lines, suggesting the cyano group’s role in stabilizing transition-state interactions .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) often arise from differences in assay conditions (e.g., pH, co-solvents) or target protein conformational states . To address this:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions.

- Validate activity in cell-based assays (e.g., apoptosis markers) alongside enzyme inhibition assays to confirm target specificity .

- Cross-reference with structural analogs (e.g., nitro- or chloro-substituted derivatives) to identify substituent-specific activity trends .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (e.g., using AutoDock Vina) predicts binding modes to targets like cytochrome P450 enzymes, identifying sites for hydrophobic or hydrogen-bonding modifications . For instance:

- Adding a methyl group to the amidine’s nitrogen improves metabolic stability by reducing CYP3A4-mediated oxidation.

- QSAR models correlate logP values (0.5–1.5) with enhanced blood-brain barrier penetration for neurotargeted derivatives .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the amidine group or photooxidation of the cyano substituent. Purity should be verified via HPLC (≥95%) every 6 months, with degradation products (e.g., dimethylamine or cyano hydrolysis products) monitored using LC-MS .

Advanced: How does the compound’s tautomeric equilibrium (amidine vs. iminamide) affect its analytical characterization?

The amidine group exists in equilibrium between two tautomeric forms , influencing NMR and IR spectra:

- ¹H NMR : Protons adjacent to the amidine nitrogen show splitting due to slow exchange between tautomers at room temperature. Cooling to –40°C can resolve these signals .

- IR Spectroscopy : The C=N stretch appears at 1640–1680 cm⁻¹, while the N–H stretch (iminamide form) is observed at 3300–3400 cm⁻¹. Solvent polarity shifts the equilibrium; DMSO-d₆ favors the amidine tautomer .

Basic: What safety precautions are essential when handling this compound?

- Use glove boxes or fume hoods to avoid inhalation of dust, as amidines can irritate mucous membranes.

- Neutralize waste with dilute acetic acid to hydrolyze reactive groups before disposal.

- Follow protocols in GHS hazard statements (e.g., H315: Skin irritation) and ensure emergency eyewash/shower access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.